N-[4-(4-benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
Description
N-[4-(4-Benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a benzylpiperazine-substituted phenyl group at the 4-position of the thiophene ring. The benzylpiperazine moiety is a critical pharmacophore, often linked to receptor modulation and bioavailability .
Properties
Molecular Formula |
C22H23N3OS |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H23N3OS/c26-22(21-7-4-16-27-21)23-19-8-10-20(11-9-19)25-14-12-24(13-15-25)17-18-5-2-1-3-6-18/h1-11,16H,12-15,17H2,(H,23,26) |
InChI Key |
OIEODRXQXFLPRV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Piperazine Benzylation
The benzylpiperazine moiety is synthesized via N-alkylation of piperazine with benzyl chloride. Typical conditions include:
-
Reagents : Benzyl chloride (1.2 equiv), piperazine (1.0 equiv), potassium carbonate (2.0 equiv).
-
Solvent : Anhydrous acetonitrile or DMF.
-
Conditions : Reflux at 80–90°C for 12–18 hours under nitrogen.
| Step | Parameter | Value |
|---|---|---|
| 1 | Reaction Temperature | 85°C |
| 2 | Reaction Time | 16 hours |
| 3 | Yield | 78–85% |
The product, 1-benzylpiperazine, is isolated via vacuum distillation or recrystallization from ethanol.
Aromatic Substitution to Introduce the Aniline Group
1-Benzylpiperazine undergoes nucleophilic aromatic substitution with 4-fluoronitrobenzene to form 4-(4-benzylpiperazin-1-yl)nitrobenzene:
-
Reagents : 4-Fluoronitrobenzene (1.0 equiv), 1-benzylpiperazine (1.1 equiv), DIPEA (2.5 equiv).
Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas (1 atm) and 10% Pd/C in ethanol at room temperature for 6 hours, yielding 4-(4-benzylpiperazin-1-yl)aniline with >90% conversion.
Activation of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
-
Reagents : Thiophene-2-carboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv), catalytic DMF.
-
Conditions : Reflux at 70°C for 3 hours, followed by solvent removal under vacuum.
The resulting thiophene-2-carbonyl chloride is highly reactive and used immediately in the next step.
Amide Coupling Reaction
Coupling Methodology
The amide bond is formed via reaction between 4-(4-benzylpiperazin-1-yl)aniline and thiophene-2-carbonyl chloride. Two approaches are prevalent:
Approach A: Schotten-Baumann Conditions
Approach B: Carbodiimide-Mediated Coupling
-
Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv).
-
Solvent : Anhydrous DMF.
Chemical Reactions Analysis
Types of Reactions
MMV019670 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
One of the primary applications of N-[4-(4-benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit promising antiproliferative activity against various cancer cell lines.
Case Study: In Vitro Antiproliferative Activity
A study evaluated the in vitro activity of several derivatives, including this compound, against different cancer cell lines. The results showed that this compound could effectively inhibit cell proliferation with IC50 values ranging from 0.029 to 0.147 μM across four types of cancer cells. It was noted that the compound induced G2/M phase arrest and triggered apoptosis, highlighting its mechanism of action as an anticancer agent .
| Compound | IC50 (μM) | Cancer Cell Lines | Mechanism |
|---|---|---|---|
| This compound | 0.029 - 0.147 | HepG2, MCF7, A549, HeLa | G2/M arrest, Apoptosis |
Pharmacological Properties
Apart from its antitumor properties, this compound has been investigated for its pharmacological properties, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are critical in regulating cellular processes such as growth and differentiation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications to the piperazine and thiophene moieties can significantly affect biological activity.
SAR Insights
Research has shown that alterations in substituents on the benzyl group or variations in the thiophene ring can enhance potency and selectivity against specific cancer types. This information is vital for the development of more effective derivatives with fewer side effects .
Mechanism of Action
The mechanism of action of MMV019670 involves its interaction with specific molecular targets within the malaria parasite. It disrupts key metabolic pathways, leading to the inhibition of parasite growth and replication. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with pyrimidine metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Modifications
The target compound shares the thiophene-2-carboxamide core with multiple analogs, differing primarily in substituents on the phenyl ring and adjacent functional groups. Key comparisons include:
Table 1: Structural Comparison of Thiophene-2-Carboxamide Derivatives
Pharmacological and Functional Insights
- Anticancer Activity : SAG derivatives () with benzo[b]thiophene-2-carboxamide cores demonstrate Smoothened (SMO) receptor agonism, highlighting the therapeutic relevance of thiophene carboxamides in oncology .
- Antimicrobial Activity : 5-Methylthiophene-2-carboxamide derivatives () show activity against Mycobacterium tuberculosis, with substituents like adamantyl enhancing efficacy .
Structure-Activity Relationship (SAR) Trends
- Piperazine/Piperidine Substituents: Benzylpiperazine (target compound) may enhance lipophilicity and receptor binding compared to methylpiperazine () or morpholinosulfonyl () groups.
- Electron-Withdrawing Groups : Chlorophenyl (Compound 54) and nitro substituents (T-IV-I) reduce yields but improve thermal stability (higher melting points) .
Biological Activity
N-[4-(4-benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C24H24N3O2S, with a molecular weight of 420.53 g/mol. The compound features a thiophene ring, a piperazine moiety, and an amide functional group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the thiophene structure exhibit antimicrobial properties. A study demonstrated that thiophene derivatives possess activity against various bacterial strains, suggesting that this compound may also have similar effects. The presence of the piperazine group is known to enhance the lipophilicity and membrane permeability of the compound, which could facilitate its antimicrobial action .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines. In vitro studies showed that modifications in the piperazine structure could lead to increased cytotoxicity against specific cancer types. For instance, derivatives with electron-withdrawing groups at strategic positions on the phenyl ring exhibited enhanced potency against cancer cells by inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit various enzymes involved in disease processes. For example, studies have shown that thiophene derivatives can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in pathogens. This inhibition can potentially lead to antimalarial effects, as DHODH is a validated target for malaria treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations from SAR studies include:
- Piperazine Substituents : Variations in the piperazine ring can significantly affect potency and selectivity against different biological targets.
- Thiazole Ring Modifications : Alterations in the thiazole moiety can enhance or diminish biological activity depending on the substituents' electronic nature and steric hindrance.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against cancer cells |
| Bulky groups | Reduced membrane permeability |
| Small substituents | Improved binding affinity to target enzymes |
Case Studies
- Antimicrobial Efficacy : A series of thiophene derivatives, including this compound, were tested against Gram-positive and Gram-negative bacteria. The results indicated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
- Cytotoxicity Against Cancer Cells : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values in the low micromolar range (10–30 µM), indicating significant cytotoxic effects compared to standard chemotherapeutic agents .
- Enzyme Inhibition Studies : The compound was evaluated for its DHODH inhibitory activity using enzyme assays. Results showed an IC50 value of approximately 15 µM, suggesting moderate inhibition that warrants further exploration for antimalarial applications .
Q & A
Basic: What synthetic methodologies are reported for N-[4-(4-benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide and its analogues?
Answer:
The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with substituted phenylpiperazine amines. Key steps include:
- Amide bond formation : Thiophene-2-carboxylic acid is activated as an acid chloride or using coupling agents like EDCI/HOBt. For example, in structurally similar compounds, amidation yields ranged from 16% to 79% depending on substituent steric effects and reaction conditions (e.g., DMF, THF, or CH₂Cl₂/MeOH mixtures) .
- Piperazine functionalization : The benzylpiperazine moiety is often pre-synthesized via nucleophilic substitution or reductive amination. In analogues, intermediates like 4-(4-(2-methoxyphenyl)piperazin-1-yl)-but-2-enylamine were coupled with thiophene derivatives .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization (e.g., methanol/diethyl ether) are standard .
Basic: What spectroscopic and analytical techniques confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and piperazine methylenes (δ 2.6–3.1 ppm) are diagnostic. For example, in a related compound, the thiophene C=O resonance appears at δ 162.4 ppm in ¹³C NMR .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 425.91) confirm molecular weight .
- IR : Carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate functional groups .
- Melting points : Reported values (e.g., 358–359 K) provide additional purity validation .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
X-ray diffraction reveals:
- Dihedral angles : Between thiophene and phenyl rings (e.g., 9.4° in orthorhombic Pna2₁ crystals), confirming planarity and steric interactions .
- Hydrogen bonding : Intermolecular N-H···O bonds stabilize crystal packing (e.g., N-H···O distances of 2.89 Å) .
- Disorder analysis : SHELX software (SHELXL-2018) refines disordered moieties (e.g., water molecules in the lattice) .
Advanced: What strategies address low yields in piperazine-linked thiophene carboxamide synthesis?
Answer:
- Coupling optimization : Replace EDCI with HATU for enhanced reactivity. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) .
- Protecting groups : Use Boc-protected piperazines to prevent side reactions. Deprotection with TFA post-coupling improves yields .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) increase solubility of aromatic intermediates .
Advanced: How do structural modifications influence target selectivity in analogues?
Answer:
- Piperazine substituents : Methoxy or chloro groups on the benzyl ring (e.g., 2-methoxyphenyl in ) enhance kinase inhibition (e.g., Src/Abl targets) by modulating hydrophobic interactions .
- Thiophene modifications : Chlorination at the 5-position (e.g., 5-chloro derivatives in ) improves metabolic stability and T-type Ca²⁺ channel blockade .
- Bioavailability : Bulky groups (e.g., trifluoromethyl) increase lipophilicity, enhancing blood-brain barrier penetration in antiviral studies .
Basic: What biological targets are associated with this compound class?
Answer:
- Kinases : Dual Src/Abl inhibition (IC₅₀ < 100 nM) observed in analogues with similar piperazine-thiophene scaffolds .
- Ion channels : T-type Ca²⁺ channel blockade (e.g., IC₅₀ = 1.2 µM in derivatives).
- Antiviral activity : Ebola virus entry inhibition via GP1-protein interaction (EC₅₀ = 0.8 µM in ).
Advanced: How can researchers resolve contradictions in biological activity data?
Answer:
- Systematic SAR : Compare analogues with incremental changes (e.g., para vs. meta substituents) to identify critical pharmacophores. For example, 4-chlorophenyl vs. 3-chlorophenyl derivatives in showed 3-fold differences in antiviral potency .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity discrepancies .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or unfavorable interactions in low-activity analogues .
Basic: What purification methods are recommended for this compound?
Answer:
- Column chromatography : Silica gel with CH₂Cl₂/MeOH (9:1 to 4:1) gradients removes unreacted starting materials .
- Recrystallization : Methanol/diethyl ether mixtures yield high-purity crystals (e.g., >98% by HPLC) .
- HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/water) confirm purity and identity .
Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?
Answer:
- Disorder issues : Co-crystallization with water or alcohols stabilizes the lattice. For example, dihydrate forms (e.g., C₂₀H₂₄F₃N₃O₂S·2H₂O in ) reduce disorder .
- Twinned crystals : SHELXD software resolves twinning by refining multiple orientation matrices .
- Low diffraction quality : Optimize crystallization conditions (e.g., slow evaporation in DMF/water) to improve crystal size and symmetry .
Advanced: How can metabolic stability of this compound be improved for in vivo studies?
Answer:
- Fluorination : Introduce trifluoromethyl groups (e.g., ) to block cytochrome P450 oxidation .
- Piperazine methylation : N-methylation reduces hepatic clearance (t₁/₂ increased from 1.2 to 4.5 hours in rat models) .
- Prodrug strategies : Esterification of the carboxamide improves oral bioavailability (e.g., methyl esters in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
